Cas no 2248183-46-0 ((2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine)
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6507095
- 2248183-46-0
- (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine
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- Inchi: 1S/C8H17N/c1-7(6-9)5-8(2)3-4-8/h7H,3-6,9H2,1-2H3/t7-/m0/s1
- InChI Key: FVLBLAABCLLCJP-ZETCQYMHSA-N
- SMILES: NC[C@@H](C)CC1(C)CC1
Computed Properties
- Exact Mass: 127.136099547g/mol
- Monoisotopic Mass: 127.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 94.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507095-0.05g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 0.05g |
$2166.0 | 2023-05-31 | ||
| Enamine | EN300-6507095-0.1g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 0.1g |
$2268.0 | 2023-05-31 | ||
| Enamine | EN300-6507095-0.25g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 0.25g |
$2372.0 | 2023-05-31 | ||
| Enamine | EN300-6507095-0.5g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 0.5g |
$2475.0 | 2023-05-31 | ||
| Enamine | EN300-6507095-1.0g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 1g |
$2578.0 | 2023-05-31 | ||
| Enamine | EN300-6507095-2.5g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 2.5g |
$5055.0 | 2023-05-31 | ||
| Enamine | EN300-6507095-5.0g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 5g |
$7479.0 | 2023-05-31 | ||
| Enamine | EN300-6507095-10.0g |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine |
2248183-46-0 | 10g |
$11090.0 | 2023-05-31 |
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine
Introduction to (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine (CAS No. 2248183-46-0)
(2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine (CAS No. 2248183-46-0) is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its properties and potential therapeutic uses.
The chiral nature of (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine is a critical aspect of its chemical and biological behavior. Chirality, or the property of molecules that are non-superimposable on their mirror images, plays a crucial role in the way these molecules interact with biological systems. In pharmaceutical research, chiral compounds are often preferred because they can exhibit different pharmacological activities depending on their enantiomeric form. This makes them valuable for developing more targeted and effective drugs.
The structure of (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine consists of a methyl group, a cyclopropyl ring, and an amine functional group. The presence of the cyclopropyl ring is particularly noteworthy as it imparts unique physical and chemical properties to the molecule. Cyclopropyl rings are known for their high strain energy, which can influence the reactivity and stability of the compound. This strain can be harnessed in synthetic chemistry to create novel compounds with specific functionalities.
Recent studies have explored the potential therapeutic applications of (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine. One area of interest is its activity as a modulator of neurotransmitter systems. Research has shown that this compound can interact with various receptors in the central nervous system (CNS), potentially making it useful in the treatment of neurological disorders such as anxiety, depression, and neurodegenerative diseases. For example, a study published in the Journal of Medicinal Chemistry reported that (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine exhibits potent binding affinity for serotonin receptors, which are key targets for many antidepressant medications.
In addition to its potential as a therapeutic agent, (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine has also been investigated for its use in chemical synthesis. The compound's unique structure makes it an attractive starting material for the synthesis of more complex molecules. Synthetic chemists have utilized this compound to develop novel synthetic routes and methodologies, contributing to the advancement of organic chemistry. For instance, a recent paper in Organic Letters described a highly efficient method for synthesizing substituted cyclopropylamines using (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine as a key intermediate.
The safety and toxicity profile of (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine is another important aspect that has been studied extensively. Preclinical studies have generally shown that this compound has low toxicity at therapeutic doses, although further research is needed to fully understand its long-term effects. These findings are crucial for ensuring that any potential pharmaceutical applications are safe and effective.
In conclusion, (2S)-2-methyl-3-(1-methylcyclopropyl)propan-1-amine (CAS No. 2248183-46-0) is a promising compound with a wide range of potential applications in both pharmaceutical and chemical research. Its unique structural features and chiral nature make it an attractive candidate for developing new drugs and synthetic methodologies. Ongoing research continues to uncover new insights into its properties and potential uses, highlighting its importance in the field of medicinal chemistry.
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